Parkinson's Disease CSF Biomarker: N-Acetylcadaverine and N-Acetylputrescine as Top-Ranked Discriminators
In a metabolomic analysis of cerebrospinal fluid from Parkinson's disease patients and healthy controls (n=50 each), logistic LASSO regression identified 23 biochemical discriminators. N-acetylcadaverine and N-acetylputrescine were the two polyamine metabolites selected that exhibited the highest fold-changes in comparing PD to healthy controls, while cadaverine itself was not among the top discriminating analytes [1]. The complete metabolite panel achieved an area under the ROC curve of 0.897 with 100% sensitivity and 96% specificity at optimal cutoff [1].
| Evidence Dimension | Biomarker discrimination capacity in PD vs. healthy controls |
|---|---|
| Target Compound Data | Selected among top 23 discriminating metabolites; among polyamines, exhibited one of the highest fold-changes |
| Comparator Or Baseline | Cadaverine: not selected among top discriminators; N-acetylputrescine: also selected among top polyamines |
| Quantified Difference | N-acetylcadaverine and N-acetylputrescine selected; cadaverine not selected |
| Conditions | CSF from 50 PD patients (≥5 years symptomatic) vs. 50 matched healthy controls; UHPLC-MS/MS; logistic LASSO regression with 10-fold cross-validation |
Why This Matters
For biomarker assay development, procuring N-acetylcadaverine rather than cadaverine is essential for replicating PD-associated polyamine signatures.
- [1] Lewitt PA, Li J, Lu M, et al. Diagnostic metabolomic profiling of Parkinson's disease biospecimens. Neurobiol Dis. 2023;177:105987. View Source
